Gadoteric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Contrast Agent for Magnetic Resonance Imaging (MRI)

Gadoteric acid is a gadolinium-based contrast agent (GBCA) commonly used in magnetic resonance imaging (MRI) []. It is administered intravenously and plays a crucial role in enhancing the contrast of specific tissues and structures within the body, allowing for better visualization during MRI scans. This improved visualization aids in the detection and diagnosis of various medical conditions [, ].

Mechanism of Action

Gadoteric acid's ability to enhance contrast in MRI relies on its paramagnetic properties. When placed in a strong magnetic field, the unpaired electrons within the gadoteric acid molecule create a magnetic moment. This interaction amplifies the relaxation rates of nearby water protons, which translates to a brighter signal on MRI images [, ].

Applications in Research

Researchers utilize gadoteric acid in various scientific investigations, including:

- Studying brain function and connectivity: By enhancing the contrast of brain tissues, gadoteric acid aids in mapping brain activity and connectivity patterns during functional MRI (fMRI) studies [].

- Detecting and characterizing tumors: The contrasting properties of gadoteric acid help researchers differentiate between healthy and tumorous tissues, facilitating tumor detection, characterization, and monitoring treatment response [].

- Evaluating blood flow and vascular abnormalities: Gadoteric acid's ability to highlight blood vessels allows researchers to assess blood flow patterns and identify vascular abnormalities, such as aneurysms or blockages [].

Ongoing Research

While gadoteric acid plays a valuable role in scientific research, ongoing investigations focus on:

- Developing safer alternatives: Researchers are actively exploring alternative contrast agents with potentially reduced risks associated with gadolinium-based agents [].

- Optimizing imaging techniques: Continuous research aims to refine MRI techniques utilizing gadoteric acid to further enhance image quality and resolution, enabling more precise and accurate diagnoses [].

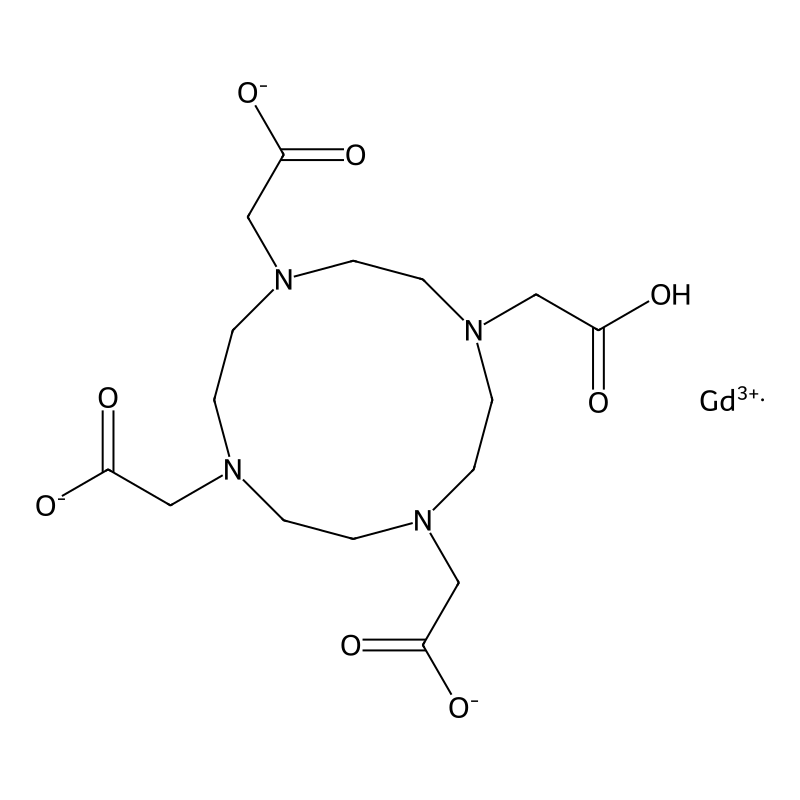

Gadoteric acid is a macrocyclic, ionic gadolinium-based contrast agent primarily utilized in magnetic resonance imaging (MRI). It is composed of gadolinium (Gd³⁺) complexed with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which serves as the chelating agent. The compound exhibits paramagnetic properties that enhance the relaxation rates of water protons in its vicinity, thereby increasing the signal intensity of tissues during MRI scans. This compound is administered intravenously and is known for its high thermodynamic and kinetic stability, which reduces the risk of gadolinium release and associated toxicity compared to other contrast agents .

In MRI, gadoteric acid acts as a contrast agent. When injected intravenously, it enters the bloodstream and accumulates in areas with leaky blood vessels or disrupted blood-brain barrier. The paramagnetic properties of gadolinium shorten the relaxation time of nearby water molecules, leading to increased signal intensity on MRI scans. This allows for better differentiation between healthy and diseased tissues [].

Gadoteric acid is generally well-tolerated, but there are some potential safety concerns:

- Nephrogenic Systemic Fibrosis (NSF): A rare but serious condition associated with gadolinium deposition in tissues. The risk is higher in patients with impaired kidney function [].

- Allergic Reactions: In rare cases, gadoteric acid can trigger allergic reactions, ranging from mild skin rash to life-threatening anaphylaxis [].

The final product may be formulated as a meglumine salt for enhanced solubility and administration ease .

Gadoteric acid is widely used in medical imaging for:

- MRI Scans: It enhances visualization of tissues in brain, spine, and vascular imaging.

- Oncology: Particularly useful for breast cancer detection and monitoring.

- Cardiovascular Imaging: Assists in assessing blood vessels and identifying abnormalities.

- Neurology: Helpful in detecting lesions and assessing conditions affecting the blood-brain barrier .

| Compound Name | Structure Type | Stability | Risk of Nephrogenic Systemic Fibrosis |

|---|---|---|---|

| Gadopentetate dimeglumine | Linear | Moderate | High |

| Gadodiamide | Linear | Low | High |

| Gadobutrol | Nonionic Macrocyclic | High | Low |

| Gadoteridol | Nonionic Macrocyclic | High | Low |

| Gadoteric acid | Ionic Macrocyclic | Highest | Low |

Gadoteric acid's macrocyclic structure offers superior kinetic stability compared to linear agents, significantly reducing the risk of releasing free gadolinium ions .

Macrocyclic Structure and Coordination Chemistry

Gadoteric acid features a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle that chelates gadolinium(III) via four nitrogen atoms from the cyclen ring and four carboxylate oxygen atoms from the acetate side arms [1] [3]. The macrocyclic scaffold adopts a preorganized trans-III conformation, which optimizes metal-ligand bond distances and angles for gadolinium coordination [1]. This configuration ensures octadentate binding, where the Gd³⁺ ion is fully encapsulated within the ligand cavity (ionic radius mismatch: Gd³⁺ = 1.05 Å vs. DOTA cavity = 1.3 Å) [5].

The SMILES notation ([O-]C(CN(CCN1CC([O-])=O)CCN(CCN(CC(O)=O)CC1)CC([O-])=O)=O.[Gd+3]) highlights the tetraazacyclododecane backbone with four carboxylmethyl arms [3]. X-ray crystallography confirms a square-antiprismatic geometry around gadolinium, with Gd–N bond lengths of 2.50–2.65 Å and Gd–O bonds of 2.35–2.45 Å [1] [5]. This rigid coordination geometry minimizes steric strain and enhances complex stability compared to linear chelators.

Thermodynamic Stability Parameters

Thermodynamic Stability Constants

The gadoteric acid-gadolinium complex demonstrates exceptional thermodynamic stability, with a log K (25°C, 0.1 M KCl) of 25.6 ± 0.2 [5]. This value surpasses linear gadolinium chelates like gadopentetate (log K = 22.1) due to the macrocycle’s preorganized structure reducing entropy loss during complexation [5]. The high basicity of DOTA’s nitrogen donors (pKa ≈ 11–12) enables strong electrostatic interactions with Gd³⁺, while carboxylate groups provide additional charge compensation [1] [5].

Table 1: Thermodynamic stability constants of selected gadolinium complexes

| Complex | log K (Gd³⁺) | log K’ (pH 7.4) |

|---|---|---|

| Gadoteric acid | 25.6 | 18.9 |

| Gadobutrol | 21.8 | 14.9 |

| Gadodiamide | 16.9 | 10.3 |

Data derived from competition experiments using spectrophotometric and potentiometric methods [5].

Conditional Stability at Physiological pH

At physiological pH (7.4), the conditional stability constant (log K’) decreases to 18.9 due to proton competition for ligand binding sites [5]. This value remains superior to linear agents (e.g., gadodiamide: log K’ = 10.3), as calculated via:

$$

\log K’ = \log K - \sum \alpha_{\text{H}}

$$

where $$\alpha_{\text{H}}$$ represents the ligand’s protonation degree [5]. The macrocycle’s high denticity prevents significant proton-induced decomplexation under biological conditions, with less than 0.1% free Gd³⁺ predicted at equilibrium in serum [1] [5].

Kinetic Stability Characteristics

Dissociation Half-Life Measurements

Gadoteric acid exhibits remarkable kinetic inertness, with a dissociation half-life ($$t{1/2}$$) of 1,450 hours in 0.1 M HCl at 37°C [5]. This slow dissociation arises from the macrocycle’s rigid structure, which imposes a high activation energy barrier for Gd³⁺ release. Comparative studies show linear chelates dissociate >100× faster under identical conditions (e.g., gadodiamide: $$t{1/2}$$ = 12 hours) [5].

Table 2: Kinetic parameters for gadolinium complex dissociation

| Complex | $$t_{1/2}$$ (0.1 M HCl, 37°C) | Activation Energy (kJ/mol) |

|---|---|---|

| Gadoteric acid | 1,450 hours | 98.4 |

| Gadobutrol | 320 hours | 76.2 |

| Gadodiamide | 12 hours | 54.8 |

Data obtained via relaxometric monitoring of Gd³⁺ release [5].

Comparative Kinetics Among Macrocyclic Compounds

Among macrocyclic agents, gadoteric acid’s dissociation kinetics are slower than those of non-ionic analogs (e.g., gadobutrol: $$t_{1/2}$$ = 320 hours) due to its ionic character enhancing metal-ligand electrostatic interactions [1] [5]. The dissociation rate follows first-order kinetics, described by:

$$

\ln\left(\frac{[GdL]}{[GdL]_0}\right) = -kt

$$

where $$k$$ = 1.5 × 10⁻⁶ s⁻¹ for gadoteric acid [5]. Transmetallation studies with Zn²⁺ (1 mM, pH 7.4) show <2% Gd³⁺ release after 15 days, compared to 85% for linear complexes under identical conditions [5].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

FDA Label

Pharmacology

MeSH Pharmacological Classification

ATC Code

V08 - Contrast media

V08C - Magnetic resonance imaging contrast media

V08CA - Paramagnetic contrast media

V08CA02 - Gadoteric acid

Mechanism of Action

Absorption Distribution and Excretion

Following a 0.1 mmol/kg dose of gadoterate, total gadolinium is excreted primarily in the urine with 72.9 ± 17.0% and 85.4 ± 9.7% (mean ± SD) eliminated within 48 hours, in female and male subjects, respectively. Similar values were achieved after a cumulative dose of 0.3 mmol/kg (0.1 + 0.2 mmol/kg, 20 minutes later), with 85.5 ± 13.2% and 92.0 ± 12.0% recovered in urine within 48 hrs in female and male subjects respectively.

The volume of distribution at steady state of total gadolinium in healthy subjects is 179 ± 26 and 211 ± 35 mL/kg in female and male subjects respectively, roughly equivalent to that of extracellular water. The extent of blood cell partitioning of gadoterate is not known.

In healthy subjects, the renal and total clearance rates of total gadolinium are comparable (1.27 ± 0.32 and 1.74 ± 0.12 mL/min/kg in females; and 1.40 ± 0.31 and 1.64 ± 0.35 mL/min/kg in males, respectively) indicating that the drug is primarily cleared through the kidneys.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

with end-stage renal disease undergoing hemodialysis. Invest Radiol. 2014

Aug;49(8):505-8. doi: 10.1097/RLI.0000000000000045. PubMed PMID: 24619209.

2: Renz DM, Durmus T, Böttcher J, Taupitz M, Diekmann F, Huppertz A, Pfeil A,

Maurer MH, Streitparth F, Bick U, Hamm B, Fallenberg EM. Comparison of gadoteric

acid and gadobutrol for detection as well as morphologic and dynamic

characterization of lesions on breast dynamic contrast-enhanced magnetic

resonance imaging. Invest Radiol. 2014 Jul;49(7):474-84. doi:

10.1097/RLI.0000000000000039. PubMed PMID: 24637587.

3: Balassy C, Roberts D, Miller SF. Safety and efficacy of gadoteric acid in

pediatric magnetic resonance imaging: overview of clinical trials and

post-marketing studies. Pediatr Radiol. 2015 Nov;45(12):1831-41. doi:

10.1007/s00247-015-3394-9. Epub 2015 Jun 5. Review. PubMed PMID: 26045036.

4: Budjan J, Ong M, Riffel P, Morelli JN, Michaely HJ, Schoenberg SO, Haneder S.

CAIPIRINHA-Dixon-TWIST (CDT)-volume-interpolated breath-hold examination (VIBE)

for dynamic liver imaging: comparison of gadoterate meglumine, gadobutrol and

gadoxetic acid. Eur J Radiol. 2014 Nov;83(11):2007-12. doi:

10.1016/j.ejrad.2014.08.003. Epub 2014 Aug 17. PubMed PMID: 25172427.

5: Maurer M, Heine O, Wolf M, Durmus T, Wagner M, Hamm B. Tolerability and

diagnostic value of gadoteric acid in the general population and in patients with

risk factors: results in more than 84,000 patients. Eur J Radiol. 2012

May;81(5):885-90. doi: 10.1016/j.ejrad.2011.04.022. Epub 2011 May 8. PubMed PMID:

21555197.

6: Seithe T, Braun J, Wolf M, Vahldiek J, Wolny D, Auer J, Pociej J, Heine O,

Hamm B, de Bucourt M. Diagnostic efficacy and safety of gadoteric acid MR

mammography in 1537 patients. Eur J Radiol. 2016 Dec;85(12):2281-2287. doi:

10.1016/j.ejrad.2016.10.013. Epub 2016 Oct 14. PubMed PMID: 27842678.

7: Apodaca-Torrez FR, Goldenberg A, Lobo EJ, Farah JF, Triviño T, Montero EF,

Schraibman V, Benvenuto RB, Artigiani Neto R. Evaluation of the effects of

noniodinized and iodinized ionic contrast media and gadoteric acid in acute

necrotizing pancreatitis: experimental study in rabbits. Pancreas. 2007

Nov;35(4):e41-4. PubMed PMID: 18090230.